MRGPRX4 agonist-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MRGPRX4 agonist-1 is a compound that specifically targets the MRGPRX4 receptor, a member of the mas-related G-protein-coupled receptor family. This receptor is primarily involved in mediating itch sensations and is activated by bile acids, bilirubin, and urobilin . The compound has garnered significant interest due to its potential therapeutic applications in treating conditions like cholestatic and uremic pruritus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MRGPRX4 agonist-1 typically involves high-throughput screening and structure-activity relationship optimization. For instance, a 250,000 compound library was screened to identify potent small molecules that could act as MRGPRX4 agonists . The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps of organic synthesis, including the use of various reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound are not publicly disclosed in detail. the process generally involves large-scale organic synthesis techniques, purification steps such as chromatography, and rigorous quality control measures to ensure the compound’s efficacy and safety .

Análisis De Reacciones Químicas

Types of Reactions

MRGPRX4 agonist-1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction yields .

Major Products

The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound. These intermediates may include various functionalized organic molecules that contribute to the compound’s overall activity .

Aplicaciones Científicas De Investigación

MRGPRX4 agonist-1 has a wide range of scientific research applications, including:

Mecanismo De Acción

MRGPRX4 agonist-1 exerts its effects by specifically binding to the MRGPRX4 receptor, which is expressed in a subset of pruriceptive sensory neurons in the skin . Upon binding, the compound activates the receptor, leading to a cascade of intracellular signaling events mediated by G-proteins. This activation results in the modulation of calcium ion channels and other downstream effectors, ultimately leading to the sensation of itch .

Comparación Con Compuestos Similares

Similar Compounds

MRGPRX1 agonist: Targets the MRGPRX1 receptor, involved in itch and pain signaling.

MRGPRX2 agonist: Activates the MRGPRX2 receptor, associated with mast cell-mediated hypersensitivity reactions.

MRGPRX3 agonist: Less studied but implicated in various sensory processes.

Uniqueness

MRGPRX4 agonist-1 is unique in its high selectivity and potency for the MRGPRX4 receptor, making it a promising candidate for targeted therapies in pruritic conditions . Unlike other MRGPRX family members, MRGPRX4 is specifically activated by bile acids, bilirubin, and urobilin, which are key pruritogens in cholestatic and uremic pruritus .

Propiedades

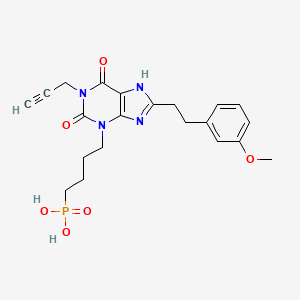

Fórmula molecular |

C21H25N4O6P |

|---|---|

Peso molecular |

460.4 g/mol |

Nombre IUPAC |

4-[8-[2-(3-methoxyphenyl)ethyl]-2,6-dioxo-1-prop-2-ynyl-7H-purin-3-yl]butylphosphonic acid |

InChI |

InChI=1S/C21H25N4O6P/c1-3-11-25-20(26)18-19(24(21(25)27)12-4-5-13-32(28,29)30)23-17(22-18)10-9-15-7-6-8-16(14-15)31-2/h1,6-8,14H,4-5,9-13H2,2H3,(H,22,23)(H2,28,29,30) |

Clave InChI |

RZWIZKOWQADYEW-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1)CCC2=NC3=C(N2)C(=O)N(C(=O)N3CCCCP(=O)(O)O)CC#C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)

![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)

![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)

![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)

![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)

![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)

![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)